molecular formula C19H23N3O4S2 B2935063 N1-(3,5-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896277-72-8

N1-(3,5-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2935063
CAS RN: 896277-72-8
M. Wt: 421.53
InChI Key: SQDIFRZPAVHUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,5-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

A study on the catalytic properties of copper-catalyzed coupling reactions highlighted the effectiveness of related ligands, showcasing the potential of similar compounds in facilitating diverse chemical reactions. The research demonstrated that certain oxalamide derivatives could serve as ligands, enhancing the efficiency of coupling (hetero)aryl halides with alkynes. This suggests that N1-(3,5-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide could be explored for its catalytic capabilities in organic synthesis, potentially offering a novel approach to the formation of complex organic structures with high specificity and yield (Chen et al., 2023).

Material Science

In material science, oxalamide derivatives have been investigated for their potential in creating new materials. For instance, the synthesis of novel pyridine and fused pyridine derivatives from related compounds has been explored, showing antimicrobial and antioxidant activity. This indicates that compounds like this compound could be valuable in developing new materials with inherent biological activity, which could have applications ranging from biomedical materials to environmentally friendly pesticides (Flefel et al., 2018).

Pharmaceutical Research

While excluding direct information related to drug use and side effects, it's noteworthy that similar compounds have been studied for their interaction with biological receptors, suggesting a potential avenue for the use of this compound in the design of new molecules with specific biological activities. Research on cannabinoid receptor antagonists, for example, has provided insights into how structural modifications of molecules can influence their interaction with biological targets, indicating that detailed structural analysis of compounds like this compound could reveal new opportunities in drug discovery (Shim et al., 2002).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-13-9-14(2)11-15(10-13)21-19(24)18(23)20-12-16-5-3-7-22(16)28(25,26)17-6-4-8-27-17/h4,6,8-11,16H,3,5,7,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDIFRZPAVHUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.